molecular formula C26H20ClN3OS B282659 13-(3-chlorophenyl)-10-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

13-(3-chlorophenyl)-10-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B282659
M. Wt: 458 g/mol
InChI Key: XKUBBMHZYLUCQQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one include other imidazo[1’,5’:1,6]pyrido[3,4-b]indole derivatives with different substituents on the phenyl rings or variations in the thioxo group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C26H20ClN3OS

Molecular Weight

458 g/mol

IUPAC Name

13-(3-chlorophenyl)-10-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C26H20ClN3OS/c1-15-9-11-16(12-10-15)24-23-20(19-7-2-3-8-21(19)28-23)14-22-25(31)29(26(32)30(22)24)18-6-4-5-17(27)13-18/h2-13,22,24,28H,14H2,1H3

InChI Key

XKUBBMHZYLUCQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC(=CC=C5)Cl)C6=CC=CC=C6N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC(=CC=C5)Cl)C6=CC=CC=C6N3

Origin of Product

United States

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